Product packaging for Methyl(morpholin-4-yl)carbamyl chloride(Cat. No.:CAS No. 132540-62-6)

Methyl(morpholin-4-yl)carbamyl chloride

Cat. No.: B14275636
CAS No.: 132540-62-6
M. Wt: 178.62 g/mol
InChI Key: YUGZUHYXFQCZFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl(morpholin-4-yl)carbamyl chloride is a carbamoyl chloride derivative that serves as a versatile reagent in organic synthesis and medicinal chemistry research. As a member of the carbamoyl chloride family, its reactivity is characterized by solvolysis reactions that typically follow a unimolecular (SN1) pathway, where the rate-determining step involves the ionization at the carbonyl carbon to form an isocyanate or acylium ion intermediate . This mechanism makes it a valuable electrophile for introducing the methyl(morpholino)carbonyl group into target molecules. Its primary research application is in the synthesis of ureas and amides, which are key functional groups in the development of various pharmacologically active compounds . The morpholine ring is a privileged structure in drug design, known to enhance solubility and influence the pharmacokinetic properties of a molecule, and is found in numerous FDA-approved drugs . Researchers can utilize this reagent to prepare compound libraries for screening against various biological targets. Furthermore, structurally related carbamoyl chlorides have been used in the development of agrochemicals such as herbicides and fungicides . When handling this compound, standard safety protocols for acid chlorides should be followed, including the use of personal protective equipment and working in a well-ventilated fume hood. This product is intended for research purposes in a laboratory setting and is strictly labeled For Research Use Only . It is not intended for diagnostic or therapeutic applications, or for human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H11ClN2O2 B14275636 Methyl(morpholin-4-yl)carbamyl chloride CAS No. 132540-62-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

132540-62-6

Molecular Formula

C6H11ClN2O2

Molecular Weight

178.62 g/mol

IUPAC Name

N-methyl-N-morpholin-4-ylcarbamoyl chloride

InChI

InChI=1S/C6H11ClN2O2/c1-8(6(7)10)9-2-4-11-5-3-9/h2-5H2,1H3

InChI Key

YUGZUHYXFQCZFF-UHFFFAOYSA-N

Canonical SMILES

CN(C(=O)Cl)N1CCOCC1

Origin of Product

United States

Synthetic Methodologies and Chemical Preparation of 4 Morpholinecarbonyl Chloride

Classical Synthesis Approaches

Classical methods for the preparation of 4-morpholinecarbonyl chloride have historically relied on the use of phosgene (B1210022) and its derivatives, which are effective but hazardous reagents.

A well-established method for preparing 4-morpholinecarbonyl chloride involves the reaction of morpholine (B109124) hydrochloride with phosgene. google.comchemicalbook.comchemicalbook.com This reaction is typically conducted in an inert liquid medium, with toluene (B28343) and xylene being common solvent choices. google.comchemicalbook.com The process involves first preparing morpholine hydrochloride by dissolving morpholine in an inert solvent and introducing a slight excess of hydrogen chloride gas. google.comchemicalbook.com The resulting morpholine hydrochloride can then be directly reacted with phosgene without the need for isolation. google.com This method is designed to improve upon drawbacks of older processes, such as low yields and the need for a large excess of phosgene. google.com The reaction temperature is a key parameter, generally maintained between 50°C and 150°C, with a preferential range of 60°C to 120°C for optimal results. google.comchemicalbook.com

Ditrichloromethyl carbonate, also known as triphosgene (B27547), serves as a safer, solid substitute for gaseous phosgene in the synthesis of 4-morpholinecarbonyl chloride. chemicalbook.com One documented procedure involves placing ditrichloromethyl carbonate in a round-bottom flask with dichloromethane (B109758) as the solvent. chemicalbook.com Morpholine is then added dropwise to this solution at a controlled temperature of 0°C. chemicalbook.com A base, such as triethylamine (B128534) (TEA), is subsequently added, and the solution is stirred for several hours at room temperature to complete the reaction. chemicalbook.com This process, following workup and purification by silica (B1680970) gel chromatography, affords morpholine-4-carbonyl chloride in yields around 65%. chemicalbook.com

Modern and Alternative Synthesis Routes

Contemporary synthetic strategies often focus on improving safety and efficiency, employing alternative reagents and reaction pathways to circumvent the hazards associated with traditional phosgenation.

An alternative approach involves the amidation reaction of a morpholine compound with an acylating chlorination reagent in an organic solvent. google.com This method is disclosed in a patent that describes a preparation method for morpholine carbonyl chloride compounds. google.com The process is carried out in a solvent system that can include aromatic solvents, alkane solvents, halogenated hydrocarbon solvents, or ether solvents. google.com This methodology represents a broader strategy for the formation of the carbamoyl (B1232498) chloride functionality on a morpholine scaffold. google.com

Triphosgene is widely used as a direct and more manageable alternative to phosgene gas for the synthesis of carbamoyl chlorides. chemicalbook.com The reaction between morpholine and triphosgene in the presence of a base like triethylamine in a solvent such as dichloromethane provides a direct route to 4-morpholinecarbonyl chloride. chemicalbook.com The reaction conditions typically involve initial cooling (0°C) during the addition of reagents, followed by stirring at room temperature for several hours. chemicalbook.com This method offers the advantage of using a solid, crystalline reagent, which simplifies handling compared to gaseous phosgene. chemicalbook.com

Reagent 1Reagent 2SolventBaseTemperatureYield
Morpholine HydrochloridePhosgeneToluene or XyleneN/A60-120°CHigh
MorpholineDitrichloromethyl CarbonateDichloromethaneTriethylamine0°C to Room Temp.~65%

Carbamoylimidazolium salts serve as efficient N,N-disubstituted carbamoylating reagents and represent a modern alternative to the use of carbamoyl chlorides. organic-chemistry.orgresearchgate.net These salts are readily prepared by treating a secondary amine, such as morpholine, with N,N'-carbonyldiimidazole (CDI), followed by methylation with a reagent like iodomethane. organic-chemistry.orgresearchgate.net The resulting carbamoylimidazolium salt is a more reactive and efficient carbamoyl transfer agent than the intermediate carbamoylimidazole due to the "imidazolium effect," which enhances the rate of nucleophilic reactions. organic-chemistry.orgresearchgate.net These stable, crystalline salts can then react with various nucleophiles to produce ureas, carbamates, thiocarbamates, and amides in high yields, often without the need for chromatographic purification. organic-chemistry.orgresearchgate.netorganic-chemistry.org This pathway offers a safer and more stable alternative to synthesizing and handling the often-unstable carbamoyl chlorides directly. organic-chemistry.org

Considerations for Reaction Conditions and Solvent Systems

The successful synthesis of 4-morpholinecarbonyl chloride hinges on the meticulous control of reaction parameters. Factors such as temperature, the presence or absence of a catalyst, and the choice of solvent play a crucial role in determining the reaction's outcome, including its yield, purity, and efficiency.

Temperature is a critical parameter in the synthesis of 4-morpholinecarbonyl chloride. One established method involves the reaction of morpholine hydrochloride with phosgene at temperatures ranging from 50°C to 150°C, with a preferential range of 60°C to 120°C. chemicalbook.comgoogle.com This elevated temperature helps to drive the reaction forward. In contrast, another synthetic route using ditrichloromethyl carbonate (triphosgene) and morpholine is initiated at a much lower temperature of 0°C for the initial additions, followed by stirring at room temperature for several hours. chemicalbook.com This approach, which yielded 65% of the final product, demonstrates that the optimal temperature is highly dependent on the specific reagents employed. chemicalbook.com

Table 1: Effect of Reagents and Temperature on the Synthesis of 4-Morpholinecarbonyl Chloride

Phosgenating Agent Starting Materials Base Temperature Yield
Phosgene Morpholine hydrochloride Not specified 60-120°C High

The choice of solvent is paramount to the efficiency of the synthesis of 4-morpholinecarbonyl chloride. Inert liquid mediums are generally preferred to avoid unwanted side reactions. chemicalbook.comgoogle.com In the reaction involving phosgene, inert solvents such as toluene and xylene are commonly used. chemicalbook.comgoogle.com These non-polar aromatic solvents are suitable for the temperature range employed in this method.

For the synthesis utilizing triphosgene, dichloromethane is a common solvent. chemicalbook.com This chlorinated solvent is effective at dissolving the reactants and facilitating the reaction at lower temperatures. chemicalbook.com The efficiency of the reaction is directly tied to the ability of the solvent to solubilize the reactants and intermediates, thereby allowing for smooth and complete conversion to the desired product. The selection of an appropriate solvent is a key step in optimizing the reaction pathway and maximizing the yield. dtu.dk

Table 2: Solvents Used in the Synthesis of 4-Morpholinecarbonyl Chloride

Synthetic Method Solvent(s) Rationale for Selection
Phosgene Method Toluene, Xylene Inert, suitable for high-temperature reaction. chemicalbook.comgoogle.com

Purification Techniques for Synthesized 4-Morpholinecarbonyl Chloride

Following the chemical synthesis, a multi-step purification process is necessary to isolate 4-morpholinecarbonyl chloride of high purity. chemicalbook.com The initial workup often involves washing the reaction mixture with water to remove any water-soluble impurities and unreacted starting materials. chemicalbook.com

After the aqueous wash, the organic layer containing the product is dried over an anhydrous drying agent, such as sodium sulfate, to remove any residual water. chemicalbook.com The drying agent is then removed by filtration. chemicalbook.com The subsequent step is the removal of the solvent under vacuum, which concentrates the crude product. chemicalbook.com

For achieving high purity, column chromatography is a frequently employed technique. chemicalbook.com The crude product is applied to a silica gel column and eluted with a solvent system, such as a mixture of ethyl acetate (B1210297) and petroleum ether (e.g., in a 1:10 ratio). chemicalbook.com This process separates the desired 4-morpholinecarbonyl chloride from any remaining impurities, yielding the final product, which typically presents as a light yellow oil. chemicalbook.com

Reaction Mechanisms and Chemical Reactivity of 4 Morpholinecarbonyl Chloride

Nucleophilic Acyl Substitution Pathways

In the context of solvolysis, where the solvent acts as the nucleophile, 4-morpholinecarbonyl chloride can react through a dissociative, unimolecular (SN1) mechanism. This pathway involves the rate-determining formation of an acylium ion intermediate, which is then rapidly attacked by the solvent. The stability of this intermediate and the ionizing power of the solvent are crucial factors influencing the reaction rate. wikipedia.org

The rate of solvolysis of 4-morpholinecarbonyl chloride has been investigated across various binary aqueous solvent systems. chemicalbook.com These studies measure the first-order rate constants (k) at a specific temperature to understand how solvent composition affects reaction velocity. The polarity and nucleophilicity of the solvent mixture play a significant role in stabilizing the transition state and any intermediates formed during the reaction. quizlet.com The rates of solvolysis have been determined in mixtures of water with acetone, ethanol (B145695), and methanol (B129727), as well as in 2,2,2-trifluoroethanol (B45653) (TFE) and pure water. chemicalbook.com

Below is a table summarizing representative first-order rate constants for the solvolysis of 4-morpholinecarbonyl chloride in several binary aqueous solvent mixtures at 35.0 °C.

Solvent Mixture (% v/v)Rate Constant (k) x 10-3 s-1
100% Ethanol0.0115
90% Ethanol0.0814
80% Ethanol0.219
70% Ethanol0.457
100% Methanol0.0633
90% Methanol0.267
80% Methanol0.563
90% Acetone0.0163
80% Acetone0.125
70% Acetone0.320

To further elucidate the solvolysis mechanism, the Extended Grunwald-Winstein equation is applied to the kinetic data. This linear free-energy relationship correlates the rate of solvolysis with the ionizing power (YCl) and the nucleophilicity (NT) of the solvent. wikipedia.org The equation is expressed as:

log(k/k₀) = lNT + mYCl

Here, k is the rate constant in a given solvent, k₀ is the rate constant in the reference solvent (80% ethanol/water), l is the sensitivity to solvent nucleophilicity, and m is the sensitivity to solvent ionizing power. wikipedia.org For the solvolysis of 4-morpholinecarbonyl chloride, analysis using this equation provides insight into the degree of nucleophilic participation by the solvent in the rate-determining step. researchgate.net

A study on the solvolysis of 4-morpholinecarbonyl chloride at 35.0 °C yielded specific values for l and m, which are compared with those of other acyl chlorides to contextualize its reaction mechanism. researchgate.net

Compoundl value (Sensitivity to Nucleophilicity)m value (Sensitivity to Ionizing Power)Reference
4-Morpholinecarbonyl chloride1.670.93 researchgate.net
p-Methoxybenzoyl chloride0.790.99 researchgate.net

The large l value (1.67) and a significant m value (0.93) suggest that the solvolysis of 4-morpholinecarbonyl chloride proceeds through a mechanism with substantial bimolecular character, where the solvent provides considerable nucleophilic assistance to the ionization process. researchgate.net

When amines are present in the reaction medium, they can act as nucleophilic catalysts, introducing a bimolecular component to the solvolysis reaction. In amine-assisted solvolysis, the amine can directly attack the carbonyl carbon, forming a more reactive carbamoylammonium intermediate. This intermediate is then more susceptible to attack by the solvent. This pathway often competes with the direct unimolecular solvolysis, and its contribution depends on the concentration and nucleophilicity of the amine.

Unimolecular (S<sub>N</sub>1) Solvolysis Mechanisms

Reactivity with Diverse Nucleophiles

Beyond solvolysis, 4-morpholinecarbonyl chloride readily reacts with a variety of strong and weak nucleophiles. The high reactivity is driven by the electron-withdrawing nature of the carbonyl group and the excellent leaving group ability of the chloride ion.

One of the most significant applications of 4-morpholinecarbonyl chloride is its reaction with primary and secondary amines, as well as ammonia, to form substituted urea (B33335) derivatives. chemicalbook.com This reaction is a classic example of nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the acyl chloride. taylorandfrancis.com

The mechanism involves the formation of a tetrahedral intermediate, which then collapses, expelling the chloride ion. A base, which can be a second molecule of the amine reactant or an added scavenger like triethylamine (B128534), neutralizes the hydrogen chloride produced. bioorganic-chemistry.com The resulting product is a stable N,N'-disubstituted, N,N,N'-trisubstituted, or N-monosubstituted urea, depending on whether the starting amine is primary, secondary, or ammonia, respectively. These reactions are typically high-yielding and are a common strategy for synthesizing complex ureas. organic-chemistry.orggoogle.com

The general reaction is as follows:

Morpholine-C(=O)Cl + R¹R²NH → Morpholine-C(=O)NR¹R² + HCl

This method provides a reliable route to a wide array of urea compounds, which are important scaffolds in medicinal chemistry and materials science. commonorganicchemistry.comorganic-chemistry.org

Formation of Carbamate (B1207046) Esters (Urethanes) with Alcohols and Phenols

The reaction of 4-Morpholinecarbonyl chloride with alcohols and phenols is a primary method for the synthesis of carbamate esters, also known as urethanes. wikipedia.org This transformation is a classic example of nucleophilic acyl substitution. fiveable.me Acyl chlorides are highly reactive compounds due to the electrophilic nature of the carbonyl carbon, which is enhanced by the electron-withdrawing effects of both the chlorine atom and the adjacent nitrogen of the morpholine (B109124) ring. fiveable.me

The general reaction mechanism proceeds through a two-step addition-elimination pathway. docbrown.infochemguide.co.uk Initially, the oxygen atom of the alcohol or phenol (B47542) acts as a nucleophile, attacking the electron-deficient carbonyl carbon of the 4-Morpholinecarbonyl chloride. chemguide.co.uk This leads to the formation of a transient tetrahedral intermediate. fiveable.me In the subsequent elimination step, the carbon-oxygen double bond is reformed, and the chloride ion is expelled as a good leaving group. chemguide.co.ukchemicalforums.com A final deprotonation step, often facilitated by the expelled chloride ion or a mild base, yields the stable carbamate ester and hydrochloric acid as a byproduct. docbrown.infochemguide.co.uk

The reaction with phenols is analogous to that with alcohols, though it can be slightly less vigorous due to the modified reactivity of the phenolic -OH group, which is influenced by the benzene (B151609) ring. chemguide.co.uk The resulting products are O-aryl carbamates.

Table 1: Synthesis of Carbamate Esters from 4-Morpholinecarbonyl Chloride
ReactantProduct TypeGeneral Equation
Alcohol (R-OH)O-Alkyl CarbamateC₅H₈ClNO₂ + R-OH → C₄H₈NCOOR + HCl
Phenol (Ar-OH)O-Aryl CarbamateC₅H₈ClNO₂ + Ar-OH → C₄H₈NCOOAr + HCl

Hydrolysis Pathways and Decomposition Products

4-Morpholinecarbonyl chloride is highly susceptible to hydrolysis, a reaction that occurs readily in the presence of water. wikipedia.orgcymitquimica.com This reactivity is a characteristic feature of acyl chlorides. wikipedia.org The hydrolysis process also follows a nucleophilic addition-elimination mechanism, similar to its reaction with alcohols. docbrown.info

In this pathway, a water molecule acts as the nucleophile, attacking the carbonyl carbon. docbrown.info This initial attack forms an unstable tetrahedral intermediate. docbrown.info Subsequently, the intermediate collapses, reforming the carbonyl double bond and eliminating a chloride ion. docbrown.info The resulting protonated carbamic acid then loses a proton to a water molecule or the chloride ion, yielding morpholine-4-carboxylic acid and hydrochloric acid. docbrown.info

However, carbamic acids are generally unstable and can readily decompose, particularly in an acidic medium. The morpholine-4-carboxylic acid formed during hydrolysis can further break down to produce morpholine and carbon dioxide. Therefore, the ultimate decomposition products of the complete hydrolysis of 4-Morpholinecarbonyl chloride are morpholine, hydrochloric acid, and carbon dioxide. smolecule.com

Table 2: Hydrolysis of 4-Morpholinecarbonyl Chloride
Reaction StepReactantsProducts
Initial Hydrolysis4-Morpholinecarbonyl chloride + WaterMorpholine-4-carboxylic acid + Hydrochloric acid
DecompositionMorpholine-4-carboxylic acidMorpholine + Carbon dioxide
Overall Reaction4-Morpholinecarbonyl chloride + WaterMorpholine + Hydrochloric acid + Carbon dioxide

Stability and Degradation Profiles

Factors Influencing Compound Stability

The stability of 4-Morpholinecarbonyl chloride is influenced by several intrinsic and extrinsic factors. As an acyl chloride, it is inherently reactive and primarily susceptible to degradation by nucleophiles, with moisture being the most common concern. cymitquimica.comsciencemadness.org

Key factors affecting stability include:

Moisture: The presence of water leads to rapid hydrolysis, as detailed previously. cymitquimica.comsciencemadness.org Therefore, to ensure stability, the compound must be stored under anhydrous (dry) conditions, often under an inert atmosphere like nitrogen or argon. sciencemadness.org

Molecular Structure: The chemical structure of 4-Morpholinecarbonyl chloride plays a significant role in its reactivity. The electron-withdrawing influence of the oxygen atom in the morpholine ring affects the electron density at the carbonyl carbon, influencing its susceptibility to nucleophilic attack. nih.gov This effect makes it less reactive than some other dialkylcarbamoyl chlorides, such as 1-piperidinecarbonyl chloride, but it remains a highly reactive compound. nih.gov

Temperature: Elevated temperatures can increase the rate of degradation reactions. While the compound itself is relatively stable at room temperature in the absence of moisture, higher temperatures can accelerate decomposition, especially if trace amounts of water are present. rsc.org

pH: The stability of morpholine derivatives can be pH-dependent. In the case of degradation, the rate of hydrolysis and subsequent decomposition can be influenced by the acidity or basicity of the environment. ku.edu

Studies on other acyl chlorides have shown that stability can be enhanced by introducing structural elements that promote delocalization of electrons, though this is not a prominent feature of the simple morpholine ring. rsc.org

Degradation Pathways and Byproduct Analysis

The primary degradation pathway for 4-Morpholinecarbonyl chloride under typical environmental or storage conditions is hydrolysis. This chemical degradation does not require enzymatic or microbial action but is a direct consequence of its reaction with water.

The degradation pathway proceeds as follows:

Hydrolysis: 4-Morpholinecarbonyl chloride reacts with water to form morpholine-4-carboxylic acid and hydrochloric acid.

Decarboxylation: The unstable morpholine-4-carboxylic acid intermediate undergoes decarboxylation (loss of CO₂) to yield morpholine.

The main byproducts of this degradation are therefore:

Morpholine

Hydrochloric acid (HCl)

Carbon dioxide (CO₂)

In broader studies of morpholine-containing compounds under specific conditions, further degradation can occur. For instance, the degradation of 4-morpholinoaniline (B114313) in aqueous solutions was found to yield products like 4-morpholinophenol (B1583850) and hydroquinone, though this involves a different starting compound and mechanism (nucleophilic aromatic substitution). ku.edu For 4-Morpholinecarbonyl chloride, simple hydrolysis is the most direct and relevant degradation route.

The analysis of degradation products and the monitoring of the compound's stability are typically performed using chromatographic techniques. High-Performance Liquid Chromatography (HPLC) is a common method for separating and quantifying the parent compound and its degradation byproducts. ku.edu Mass spectrometry (MS), often coupled with gas chromatography (GC-MS) or liquid chromatography (LC-MS), can be used for the definitive identification of the byproducts formed during degradation. researchgate.net

Spectroscopic Characterization and Structural Elucidation of 4 Morpholinecarbonyl Chloride and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the atomic arrangement within a molecule. Both proton (¹H) and carbon-13 (¹³C) NMR are instrumental in the structural elucidation of 4-morpholinecarbonyl chloride and its derivatives.

Proton NMR spectroscopy provides information on the chemical environment of hydrogen atoms within a molecule. For derivatives of 4-morpholinecarbonyl chloride, the ¹H NMR spectra typically exhibit characteristic signals for the morpholine (B109124) ring protons. For instance, in a related morpholine derivative, the protons on the carbons adjacent to the oxygen atom typically appear at a different chemical shift than those adjacent to the nitrogen atom due to the differing electronic environments.

CompoundSolventChemical Shift (δ) in ppm
4-(4-Methyl-morpholin-2-ylmethoxy)-9H-carbazoleDMSO-d611.2 (s, 1H), 6.6-8.3 (m, 7H), 4.0-4.4 (m, 3H), 3.1-3.6 (m, 2H), 2.6-2.8 (m, 4H), 2.5 (s, 3H) asianpubs.org
4-(4-p-Tolyl-morpholin-2-ylmethoxy)-9H-carbazoleCDCl₃8.1 (s, 1H), 6.6-8.4 (m, 11H), 4.4-4.5 (m, 3H), 3.85-4.2 (m, 2H), 3.4-3.8 (m, 2H), 2.8-3.0 (m, 2H), 2.3 (s, 3H) asianpubs.org
4-(4-Benzyl-morpholin-2-ylmethoxy)-9H-carbazoleCDCl₃6.6-8.2 (m, 12H), 4.0-4.6 (m, 5H), 3.4-3.8 (m, 2H), 2.8-3.0 (m, 2H), 2.6 (s, 2H) asianpubs.org

This data is for illustrative purposes for morpholine-containing compounds, as specific ¹H NMR data for methyl(morpholin-4-yl)carbamyl chloride was not available in the search results.

Carbon-13 NMR spectroscopy is used to determine the number and types of carbon atoms in a molecule. In the context of 4-morpholinecarbonyl chloride derivatives, the carbonyl carbon of the carbamoyl (B1232498) chloride group would be expected to have a characteristic chemical shift in the downfield region of the spectrum. The carbon atoms of the morpholine ring would also show distinct signals. For example, the carbons adjacent to the oxygen atom would be deshielded and appear at a higher chemical shift compared to those further away.

CompoundSolventChemical Shift (δ) in ppm
4-Methylmorpholine-46.5, 55.0, 67.0 chemicalbook.com
N-(3-bromo-4-methylphenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide derivativeCDCl₃165.08 (C), 141.31 (C), 136.53 (C), 134.51 (C), 134.15 (C), 130.83 (CH), 128.88 (CH), 127.47 (CH), 124.80 (C), 124.01 (CH), 119.25 (CH), 45.26 (CH₂), 22.28 (CH₃) rsc.org

This data is for illustrative purposes for morpholine-containing compounds and related structures, as specific ¹³C NMR data for this compound was not available in the search results.

Vibrational Spectroscopy

Vibrational spectroscopy, including FT-IR and FT-Raman, provides valuable information about the functional groups and vibrational modes of a molecule.

FT-IR spectroscopy is a key technique for identifying functional groups. For 4-morpholinecarbonyl chloride, a strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the carbamoyl chloride group is expected, typically in the range of 1700-1780 cm⁻¹. The C-N and C-O stretching vibrations of the morpholine ring would also be observable.

CompoundMediumKey Vibrational Frequencies (cm⁻¹)
4-(4-p-Tolyl-morpholin-2-ylmethoxy)-9H-carbazoleKBr3401 asianpubs.org
4-(4-Benzyl-morpholin-2-ylmethoxy)-9H-carbazoleKBr3404 asianpubs.org
4-(4-Butyl-morpholin-2-ylmethoxy)-9H-carbazoleKBr3407 asianpubs.org

This data is for illustrative purposes for morpholine-containing compounds, as specific FT-IR data for this compound was not available in the search results.

FT-Raman spectroscopy complements FT-IR by providing information on non-polar bonds and symmetric vibrations. For 4-morpholinecarbonyl chloride, Raman spectroscopy would be useful for observing the symmetric stretching vibrations of the morpholine ring and potentially the C-Cl stretch of the carbamoyl chloride group. The carbonyl stretch is also typically observable in the Raman spectrum.

Specific FT-Raman data for this compound was not available in the provided search results.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is a critical tool for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through fragmentation analysis. For 4-morpholinecarbonyl chloride, the molecular ion peak would confirm its molecular weight. Fragmentation patterns would likely involve the loss of the chlorine atom, the carbonyl group, or fragmentation of the morpholine ring, providing further structural confirmation.

CompoundIonization Methodm/z
4-(4-Methyl-morpholin-2-ylmethoxy)-9H-carbazole-297 (M⁺ + H) asianpubs.org
4-(4-p-Tolyl-morpholin-2-ylmethoxy)-9H-carbazole-373 (M⁺ + H), 395 (M⁺ + Na) asianpubs.org
4-(4-Benzyl-morpholin-2-ylmethoxy)-9H-carbazole-373 (M⁺ + H) asianpubs.org
N-(3-bromo-4-methylphenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide derivativeHRMS337.9947 ([M + H]⁺) rsc.org

This data is for illustrative purposes for morpholine-containing compounds and related structures, as specific mass spectrometry data for this compound was not available in the search results.

Computational Chemistry and Theoretical Investigations of Morpholino Carbamoyl Chlorides

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of many-body systems. nih.gov It is widely applied in chemistry and materials science to predict a variety of molecular properties with a favorable balance between accuracy and computational cost. For molecules like Methyl(morpholin-4-yl)carbamyl chloride, DFT is instrumental in elucidating its fundamental characteristics.

A fundamental step in computational chemistry is geometry optimization, which involves finding the arrangement of atoms that corresponds to the lowest energy on the potential energy surface. masjaps.com For morpholino-carbamoyl chlorides, this is typically performed using DFT methods, such as the B3LYP functional combined with a basis set like 6-311++G(d,p). masjaps.com This process yields key geometrical parameters, including bond lengths, bond angles, and dihedral angles. The optimization confirms that the molecular structure corresponds to a true energy minimum, which is verified by the absence of imaginary frequencies in subsequent vibrational calculations. masjaps.com

The optimized geometry provides a detailed three-dimensional picture of the molecule. For this compound, this would include the characteristic chair conformation of the morpholine (B109124) ring and the relative orientation of the methyl and carbamoyl (B1232498) chloride groups.

Table 1: Predicted Geometrical Parameters for a Morpholino-Carbamoyl Chloride Moiety
ParameterBond/AnglePredicted Value
Bond LengthC=O~1.21 Å
N-C(O)~1.38 Å
C-Cl~1.78 Å
N-CH₂ (morpholine)~1.46 Å
C-O (morpholine)~1.43 Å
Bond AngleO=C-N~125°
N-C-Cl~115°
C-N-C (morpholine)~112°
Dihedral AngleC-O-C-C (morpholine)~-58° (Chair)

Note: These values are representative examples based on DFT calculations for similar molecular structures and are presented for illustrative purposes.

Once the geometry is optimized, DFT calculations can predict the vibrational frequencies of the molecule, which correspond to the peaks observed in infrared (IR) and Raman spectra. nih.gov These calculations help in the assignment of experimental spectral bands to specific molecular motions. nih.gov To improve the agreement between theoretical and experimental data, calculated frequencies are often scaled to account for systematic errors in the computational method. nih.gov

A Potential Energy Distribution (PED) analysis is then used to provide a quantitative description of each vibrational mode, indicating the contribution of different internal coordinates (stretching, bending, torsion) to that mode. mdpi.com This allows for a precise assignment of characteristic vibrations, such as the C=O stretching of the carbamoyl chloride group, and various modes of the morpholine ring. mdpi.com

Table 2: Illustrative Vibrational Frequencies and PED Assignments for this compound
Vibrational ModeCalculated Frequency (cm⁻¹)Assignment (PED Contribution)
ν(C=O)~1750C=O stretch (85%)
νₐₛ(CH₂)~2980Asymmetric CH₂ stretch (90%)
νₛ(CH₂)~2910Symmetric CH₂ stretch (88%)
ν(N-C(O))~1350N-C stretch (45%) + C-Cl stretch (20%)
νₐₛ(C-O-C)~1115Asymmetric C-O-C stretch of morpholine (75%)
ν(C-Cl)~780C-Cl stretch (55%)

Note: These are hypothetical frequencies and assignments for illustrative purposes, based on typical values for the respective functional groups.

The Gauge-Including Atomic Orbital (GIAO) method is a widely used approach for calculating NMR chemical shifts with high accuracy. rsc.orgconicet.gov.ar When combined with DFT, the GIAO method can predict the ¹H and ¹³C NMR spectra of a molecule. mdpi.com The process involves optimizing the molecular geometry and then calculating the magnetic shielding tensors for each nucleus. mdpi.com These theoretical shielding values are then converted to chemical shifts (δ) by referencing them against a standard compound, typically Tetramethylsilane (TMS).

Comparing the calculated chemical shifts with experimental data serves as a powerful tool for structure verification and assignment of NMR signals. mdpi.combenthamopen.com The accuracy of DFT/GIAO calculations is generally high, with reported correlations between experimental and calculated shifts often exceeding 99%.

Table 3: Example of Predicted vs. Experimental NMR Chemical Shifts (ppm) for this compound
AtomPredicted δ (ppm)Experimental δ (ppm)
¹³C NMR
C=O150.2149.5
N-C H₃35.134.6
N-C H₂45.845.1
O-C H₂66.566.0
¹H NMR
N-CH₃3.053.01
N-CH₂3.753.70
O-CH₂3.653.61

Note: The data is hypothetical and serves to illustrate the typical agreement between GIAO-predicted and experimental NMR data.

Time-Dependent Density Functional Theory (TD-DFT) is the standard method for calculating the electronic absorption spectra of molecules. researchgate.net It provides information about the electronic transitions from the ground state to various excited states. nih.gov The calculation yields the maximum absorption wavelengths (λmax), oscillator strengths (which relate to the intensity of the absorption), and the nature of the electronic transitions (e.g., n→π, π→π). researchgate.net These calculations are often performed considering solvent effects, as the polarity of the solvent can significantly influence the UV-Vis spectrum. nih.gov

Table 4: Predicted Electronic Transitions for a Morpholino-Carbamoyl Chloride
Transitionλmax (nm)Oscillator Strength (f)Major Contribution
S₀ → S₁~2400.08n → π* (O=C, N)
S₀ → S₂~2100.45π → π* (C=O)

Note: These values are illustrative and represent typical electronic transitions for a molecule containing a carbonyl group conjugated with a nitrogen atom.

DFT calculations can also be used to determine various quantum chemical indices that describe the global reactivity and stability of a molecule. nih.gov These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a key indicator of chemical reactivity; a smaller gap suggests the molecule is more reactive. nih.gov

Other descriptors such as electronegativity (χ), chemical potential (μ), chemical hardness (η), and the electrophilicity index (ω) can be derived from the HOMO and LUMO energies. These indices provide a quantitative basis for understanding the molecule's behavior in chemical reactions. Analysis of the molecular orbitals can also reveal distortions in the electronic structure, highlighting regions susceptible to electrophilic or nucleophilic attack. nih.gov

Table 5: Illustrative Quantum Chemical Indices
ParameterDefinitionExample Value
E(HOMO)Energy of Highest Occupied Molecular Orbital-7.5 eV
E(LUMO)Energy of Lowest Unoccupied Molecular Orbital-0.5 eV
Energy Gap (ΔE)E(LUMO) - E(HOMO)7.0 eV
Electronegativity (χ)-(E(HOMO) + E(LUMO))/24.0 eV
Chemical Hardness (η)(E(LUMO) - E(HOMO))/23.5 eV

Note: The values are hypothetical and for illustrative purposes only.

Molecular Dynamics (MD) Simulations and Conformational Analysis

While DFT studies focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. mdpi.comyoutube.com MD simulations solve Newton's equations of motion for a system of atoms, generating a trajectory that reveals how the molecule moves, flexes, and changes its conformation. youtube.com

For a molecule like this compound, MD simulations are particularly useful for conformational analysis. nih.govnih.gov They can explore the flexibility of the morpholine ring, which can exist in different conformations such as the stable chair form and higher-energy boat or twist-boat forms. The simulations can also characterize the rotational barriers around key single bonds, such as the N-C(O) bond, which governs the orientation of the carbamoyl group relative to the morpholine ring. This provides a comprehensive picture of the conformational landscape available to the molecule under specific conditions (e.g., in a particular solvent at a given temperature). researchgate.net

Electronic Structure and Bonding Analysis (e.g., Natural Bond Orbital (NBO) Analysis)khanacademy.org

Computational chemistry provides a powerful lens for understanding the intricate details of molecular structure and bonding that are not fully accessible through experimental methods alone. For morpholino-carbamoyl chlorides, such as this compound, theoretical investigations, particularly those employing Natural Bond Orbital (NBO) analysis, offer deep insights into the electronic architecture that governs their reactivity and stability. While specific computational studies on this compound are not extensively documented in publicly available literature, the electronic and bonding characteristics can be thoroughly elucidated by analogy to related N,N-disubstituted carbamoyl chlorides and morpholine-containing compounds.

NBO analysis transforms the complex, delocalized molecular orbitals obtained from quantum chemical calculations into a localized picture that aligns with classical Lewis structures, comprising 1-center (lone pairs) and 2-center (bonds) orbitals. wikipedia.orgwisc.edu This method allows for a quantitative description of electron density distribution, atomic charges, bond hybridization, and the stabilizing effects of electron delocalization.

Key Features of the Electronic Structure:

The electronic structure of this compound is characterized by the interplay of several key functional groups: the morpholine ring, the carbamoyl chloride moiety, and the methyl group.

The Carbamoyl Moiety (N-C=O): A central feature is the planar trigonal arrangement around the carbonyl carbon and the nitrogen atom of the morpholine ring. This planarity is a consequence of the significant resonance interaction between the nitrogen lone pair and the carbonyl π-system. NBO analysis would reveal a strong σ-bond between the nitrogen and the carbonyl carbon, and a significant delocalization of the nitrogen's lone pair electrons into the antibonding π* orbital of the C=O bond. This delocalization imparts partial double-bond character to the N-C bond, leading to a shorter bond length and a higher rotational barrier compared to a typical N-C single bond.

The Carbon-Chlorine Bond (C-Cl): The C-Cl bond is a polar covalent bond, with the electron density shifted towards the more electronegative chlorine atom. This results in a partial positive charge on the carbonyl carbon and a partial negative charge on the chlorine atom, as would be quantified by Natural Population Analysis (NPA), a component of the NBO method. The electrophilic nature of the carbonyl carbon is a direct consequence of this polarization, making it susceptible to nucleophilic attack.

Natural Bond Orbital (NBO) Analysis Findings:

A hypothetical NBO analysis of this compound would provide quantitative data on the bonding and electronic delocalization. The following tables present expected findings based on computational studies of similar amide and acyl chloride systems.

Table 1: Selected Natural Bond Orbital (NBO) Occupancies and Hybridizations

Bond/Lone PairTypeOccupancy (e)Hybridization of Atom 1Hybridization of Atom 2
C=Oσ~1.99sp~1.8 (C)sp~2.2 (O)
C=Oπ~1.98p (C)p (O)
N-C (carbamoyl)σ~1.99sp~2.5 (N)sp~1.8 (C)
C-Clσ~1.99sp~1.8 (C)sp~8.0 (Cl)
N-CH3σ~1.99sp~2.5 (N)sp~3.0 (C)
Lone Pair (O, carbonyl)LP(1)~1.98sp~2.2-
Lone Pair (N, morpholine)LP(1)~1.85p-

Note: The data presented are illustrative and based on general principles of NBO analysis for similar functional groups. Actual values would require specific quantum chemical calculations.

The occupancy numbers for the bonding orbitals are close to the ideal value of 2, consistent with a Lewis structure description. wikipedia.org The hybridization values indicate the contribution of atomic orbitals to the formation of these bonds. For instance, the carbonyl carbon exhibits a hybridization close to sp2, as expected for a trigonal planar geometry. The nitrogen atom's hybridization reflects its involvement in both the sigma framework and resonance. The lower occupancy of the nitrogen lone pair (~1.85 e) is a direct indicator of its significant delocalization.

Table 2: Second-Order Perturbation Theory Analysis of Donor-Acceptor Interactions

NBO analysis also allows for the examination of stabilizing donor-acceptor interactions through second-order perturbation theory. These interactions represent delocalization from filled (donor) NBOs to empty (acceptor) NBOs.

Donor NBOAcceptor NBOStabilization Energy (E(2)) (kcal/mol)
LP(1) Nπ* (C=O)High (~40-60)
LP(1) O (carbonyl)σ* (N-C)Moderate (~5-10)
LP(1) O (carbonyl)σ* (C-Cl)Moderate (~5-10)
σ (C-H) (methyl)σ* (N-C)Low (~1-3)

Note: The stabilization energies are estimated based on typical values for amides and related systems.

Applications in Advanced Organic Synthesis

Role as Versatile Synthetic Intermediates and Building Blocks

The morpholine (B109124) ring is a common feature in many biologically active compounds and approved drugs. unimi.itresearchgate.net As a result, reagents like methyl(morpholin-4-yl)carbamyl chloride are valuable building blocks for medicinal chemists and organic synthesists. The compound's primary role is as an acylating agent for nucleophiles such as alcohols, amines, and thiols. This reaction, typically a nucleophilic acyl substitution, results in the formation of carbamates, ureas, and thiocarbamates, respectively.

The reactivity of the acid chloride group makes it an efficient precursor for introducing the morpholine carboxamide functionality. This is particularly important in drug discovery and development, where the morpholine moiety is often incorporated to enhance the pharmacokinetic profile of a potential drug candidate. unimi.it Furthermore, its role as an intermediate extends to the creation of compounds for materials science and agrochemicals. For instance, 3-(morpholin-4-yl)propionic acid, derived from morpholine, is a key intermediate for synthesizing biologically active heterocyclic compounds. researchgate.net

Derivatization for the Synthesis of Functional Molecules

The reactivity of this compound allows for its extensive use in creating a diverse range of functional molecules through derivatization.

A primary application of this carbamoyl (B1232498) chloride is in the synthesis of amides (carboxamides) and esters (carboxylates). The reaction with primary or secondary amines yields N-substituted ureas (amides of carbamic acid), while reaction with alcohols or phenols in the presence of a base yields carbamate (B1207046) esters. These reactions are fundamental in building more complex molecular architectures.

For example, 4-morpholinecarbonyl chloride is used to prepare various morpholine-4-carboxylic acid amides, which are investigated for their biological activities. The synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide, a complex heterocyclic system, involves the use of morpholine in one of the key synthetic steps to create the final amide product. mdpi.com

Table 1: Examples of Molecules Synthesized Using Morpholine Carboxamide Scaffolds

Product CompoundReactant(s)Application Area
N-(7-chloro-4-morpholinoquinolin-2-yl)benzamideN-(4,7-dichloroquinolin-2-yl) benzamide, MorpholinePharmaceutical Research mdpi.com
MORPHOLINE-4-CARBOXYLIC ACID (4-CHLORO-PHENYL)-AMIDE4-Morpholinecarbonyl chloride, 4-chloroanilineChemical Synthesis
MORPHOLINE-4-CARBOXYLIC ACID (4-ISOPROPYL-PHENYL)-AMIDE4-Morpholinecarbonyl chloride, 4-isopropylanilineChemical Synthesis

In the field of bioimaging, fluorogenic labels are indispensable tools. These are molecules that are initially non-fluorescent but become fluorescent upon reacting with a specific target or enzyme. 4-Morpholinecarbonyl chloride has been instrumental in the synthesis of such labels.

In one notable example, it was used to create a novel fluorogenic probe based on the rhodamine 110 (Rh110) fluorophore. nih.gov Researchers reacted Rh110 with 4-morpholinecarbonyl chloride to furnish a rhodamine morpholino-urea. This intermediate exhibited desirable fluorescent properties, including a high extinction coefficient and quantum yield. nih.gov This urea (B33335) derivative was then further modified to create a "pro-fluorophore" designed to be activated by a specific enzymatic reaction, demonstrating the modularity of this synthetic approach for developing powerful new tools for biochemistry and cell biology. nih.gov

Table 2: Key Steps in Fluorogenic Label Synthesis

StepReactantsProductPurposeReference
1Rhodamine 110 (Rh110), 4-Morpholinecarbonyl chloride, NaHRhodamine morpholino-ureaCreation of a fluorescent core with desirable properties. nih.gov
2Rhodamine morpholino-urea, Carboxylic acid with trimethyl lockPro-fluorophoreSynthesis of a latent fluorophore activated by enzymes. nih.gov
3Pro-fluorophoreFluorogenic LabelDevelopment of a tool for bioconjugation and imaging. nih.gov

In multi-step organic synthesis, particularly in peptide synthesis, it is often necessary to temporarily block a reactive functional group to prevent it from participating in a desired reaction. This is the role of a protecting group. Carbamates are one of the most common and effective classes of protecting groups for amines. masterorganicchemistry.com

This compound can react with an amine or the N-terminus of an amino acid to form a stable carbamate. This carbamate group is generally inert to many reaction conditions used to modify other parts of the molecule, such as the formation of an amide bond. masterorganicchemistry.comrsc.org The protection is crucial to prevent self-polymerization of amino acids or unwanted side reactions. masterorganicchemistry.com After the desired synthetic transformations are complete, the protecting group can be removed under specific conditions to regenerate the free amine. While classic protecting groups like Boc and Fmoc are more common, the principle applies to carbamates formed from morpholine-based carbamoyl chlorides. masterorganicchemistry.comacs.org

Heterocyclic compounds, which contain rings with atoms of at least two different elements, are foundational to a vast number of pharmaceuticals and natural products. researchgate.netmdpi.com this compound serves as an intermediate for incorporating the morpholine unit into larger, more complex heterocyclic frameworks.

For instance, the synthesis of novel 1,2,4-triazole (B32235) derivatives has been achieved starting from the functionalization of morpholine. researchgate.net In another example, morpholine itself is a key reactant in the final step to produce N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide, a complex quinoline (B57606) derivative, by displacing a chlorine atom on the quinoline ring system. mdpi.com The carbamoyl chloride provides a reactive handle that allows the morpholine moiety to be covalently linked to other heterocyclic precursors, facilitating the construction of intricate molecular architectures with potential biological activity. mdpi.comresearchgate.net

Role in Peptide Chemistry as a Condensing Reagent Precursor

In peptide chemistry, the formation of an amide (peptide) bond between two amino acids is the fundamental step. This reaction is not spontaneous and requires the use of a "coupling" or "condensing" reagent to activate the carboxylic acid group of one amino acid, making it susceptible to nucleophilic attack by the amino group of the other. iajpr.com

While this compound is not itself a direct condensing reagent, the closely related compound N-methylmorpholine (NMM) is a crucial base and precursor used in conjunction with activating agents. For example, NMM is used with phosphonitrilic chloride to activate carboxylic acids for amidation. iajpr.com This combination facilitates the formation of amides in excellent yields under mild conditions. iajpr.com The role of NMM is to act as a base to neutralize the acid generated during the reaction and to assist in the formation of the active intermediate. This highlights the importance of the morpholine scaffold in developing reagents that enable one of the most critical transformations in organic and medicinal chemistry. iajpr.com

Potential in N-Alkylation and Acylation Reactions with Morpholine Derivatives

This compound, as a derivative of a carbamoyl chloride, functions as a reactive acylating agent. Carbamoyl chlorides are a class of organic compounds characterized by the functional group R₂NC(O)Cl. wikipedia.org They are versatile reagents in organic synthesis, primarily used for introducing a carbamoyl moiety onto a nucleophilic substrate. The reactivity of the carbonyl group is enhanced by the electronegative chlorine atom, making it susceptible to nucleophilic attack. nbinno.com

The primary application of compounds like this compound is in acylation reactions. When treated with nucleophiles such as alcohols or phenols, carbamoyl chlorides form stable carbamate esters (urethanes). nih.gov Similarly, reaction with primary or secondary amines yields substituted ureas. nih.gov These transformations are fundamental in the synthesis of pharmaceuticals, agrochemicals, and dyes. nbinno.com

While the carbamoyl chloride group is primarily for acylation, the morpholine ring itself is a key substrate for N-alkylation reactions. The nitrogen atom in the morpholine ring is nucleophilic and readily reacts with various electrophiles to form N-substituted morpholine derivatives. researchgate.net These reactions are crucial for building more complex molecular architectures containing the morpholine scaffold, a common heterocycle in medicinal chemistry. e3s-conferences.orgchemrxiv.org The synthesis of N-alkylated morpholines can be achieved using alcohols in the presence of a suitable catalyst, such as CuO–NiO/γ–Al₂O₃. researchgate.net For instance, the N-methylation of morpholine with methanol (B129727) has been shown to proceed with high conversion and selectivity. researchgate.net

The following table summarizes representative conditions for the N-alkylation of morpholine, illustrating a common transformation for morpholine derivatives.

ReactantsCatalyst/ReagentsSolventTemperatureProductConversion/YieldRef
Morpholine, MethanolCuO–NiO/γ–Al₂O₃Gas-solid phase220 °CN-methylmorpholine95.3% conversion researchgate.net
Morpholine, Ethanol (B145695)CuO–NiO/γ–Al₂O₃Gas-solid phase220 °CN-ethylmorpholine90.1% conversion researchgate.net
2-(chloromethyl)-1H-benzimidazole, MorpholineK₂CO₃AcetonitrileReflux4-((1H-benzimidazol-2-yl)methyl)morpholine- mdpi.com
Morpholine, Ethyl chloro acetate (B1210297)Triethylamine (B128534)Benzene (B151609)RefluxMorpholin-N-ethyl acetate- researchgate.net

This table presents data on the N-alkylation of the parent morpholine ring, a reaction relevant to morpholine derivatives.

Integration into Cross-Coupling Methodologies

In recent decades, the application of carbamoyl chlorides has expanded significantly beyond traditional acylation reactions to include transition metal-catalyzed transformations. rsc.org These compounds can participate in a variety of cross-coupling reactions, serving as effective electrophilic partners to form new carbon-carbon and carbon-heteroatom bonds. This has established carbamoyl chlorides as valuable synthons for accessing complex amide-functionalized molecules. rsc.org

Palladium-catalyzed cross-coupling reactions are particularly prominent in this context. mdpi.com Methodologies like the Suzuki-Miyaura and Buchwald-Hartwig reactions have become indispensable tools in medicinal chemistry for forging C-C and C-N bonds, respectively. mdpi.com Carbamoyl chlorides can be integrated into these catalytic cycles. For example, a palladium-catalyzed conjunctive cross-coupling has been developed between α-substituted alkenyl boron "ate" complexes and carbamoyl chloride electrophiles to synthesize versatile β-boryl amides. researchgate.net This reaction can be performed enantioselectively using a specific palladium catalyst and ligand combination. researchgate.net

The versatility of carbamoyl chlorides in such reactions allows for the construction of complex organic frameworks that are prevalent in pharmaceuticals and natural products. rsc.org The ability to use these reagents in transition metal-catalyzed reactions, including C-H functionalization and annulation, underscores their importance as powerful synthetic tools. rsc.org

Below is a data table detailing a specific cross-coupling application involving a carbamoyl chloride.

ElectrophileNucleophileCatalyst / LigandAdditive/SolventProduct TypeYieldRef
Carbamoyl chlorideα-substituted alkenyl boron "ate" complexPalladium catalyst / MandyPhosWater / Organic Solventβ-tert-boryl amideHigh Yield researchgate.net

This table illustrates a modern cross-coupling reaction where a carbamoyl chloride acts as the electrophile.

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